Biopol

Vue d'ensemble

Description

Synthesis Analysis

Biopol polymers can be synthesized through different methodologies, including reactive blending. For instance, a study explored the creation of multicomponent polymeric systems containing this compound through radical polymerization of an acrylic polymer in the presence of this compound and melt-mixing of this compound with polycaprolactone in the presence of peroxide. The decomposition of peroxide in these processes leads to the formation of intergrafted species that enhance interfacial activity and compatibilization, as evidenced by various chemical, physical, morphological, and mechanical tests (Avella et al., 1996).

Molecular Structure Analysis

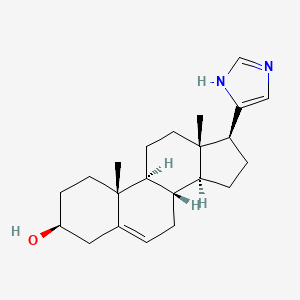

The molecular structure of this compound is crucial for its properties and applications. Biopolymers like this compound® (poly-3-hydroxybutyrate-co-3-hydroxyvalerate) consist of different compositions depending on the concentration of monomer units, which significantly affect their mechanical and degradation properties. Vinyl and silicon monomers' addition to these composites has been shown to enhance mechanical properties and interfacial adhesion between fibers and the matrix, further influenced by the treatment of the reinforcing fibers (Khan et al., 2001).

Chemical Reactions and Properties

This compound polymers can undergo various chemical reactions, particularly those related to their biodegradability. For instance, the recycling of this compound can be achieved through material recycling and organic recycling by composting. The addition of this compound to a model waste stream indicated that it should not adversely affect the processing or properties of the thermoplastic waste stream, thus not compromising recycling initiatives (Cox, 1995).

Physical Properties Analysis

The physical properties of this compound blends, such as those with polyamide 6, reveal a multiphase structure with distinct crystalline and amorphous phases. The crystallization behavior of this compound in these blends is influenced by the rapid crystallization of polyamide 6, which can retard the crystallization of this compound, affecting its overall crystallinity and thermal properties (Haponiuk & Tercjak, 2000).

Applications De Recherche Scientifique

Impact environnemental et biodégradabilité

Biopol: , en tant que bioplastique, présente des avantages environnementaux significatifs grâce à sa biodégradabilité. Contrairement aux plastiques traditionnels, le this compound peut être décomposé par des processus naturels, réduisant ainsi la masse des décharges et atténuant la pollution plastique. Des études ont montré que le this compound et les bioplastiques similaires peuvent se décomposer dans des conditions spécifiques, contribuant à une empreinte carbone et une efficacité énergétique plus faibles .

Applications médicales

Dans le domaine médical, la biocompatibilité du this compound en fait un excellent matériau pour les applications biomédicales. Il est utilisé dans les systèmes d'administration de médicaments, les implants chirurgicaux et l'ingénierie tissulaire. Sa capacité à se dégrader dans le corps en fait un candidat de choix pour les implants temporaires et les échafaudages pour la régénération tissulaire .

Industrie de l'emballage

L'industrie de l'emballage profite de la polyvalence et des propriétés mécaniques du this compound. Il sert d'alternative écologique pour l'emballage alimentaire, offrant une durée de conservation prolongée des produits grâce à ses propriétés de barrière à l'oxygène. Les emballages en this compound peuvent également réduire la perméabilité à l'oxygène, ce qui est crucial pour maintenir la qualité des produits périssables .

Secteur agricole

Le this compound est utilisé dans le secteur agricole pour produire des films de paillage biodégradables. Ces films se décomposent après la saison de croissance, éliminant ainsi le besoin de collecte et d'élimination, ce qui réduit le travail et l'impact environnemental. Ils contribuent également à contrôler la température et l'humidité du sol, favorisant ainsi des pratiques agricoles durables .

Industrie automobile

L'industrie automobile utilise le this compound pour la fabrication de pièces intérieures et de panneaux extérieurs. La légèreté du this compound contribue à l'efficacité énergétique et à la réduction des émissions de gaz à effet de serre. La durabilité du matériau et sa résistance à divers éléments le rendent adapté aux applications automobiles .

Industrie textile

Dans le domaine du textile, le this compound est étudié pour la création de tissus biodégradables. Ces tissus peuvent être utilisés pour les vêtements et autres produits textiles, offrant une alternative aux fibres synthétiques qui contribuent à la pollution par les microplastiques. L'utilisation du this compound dans les textiles s'aligne sur la demande croissante pour une mode durable .

Mécanisme D'action

Target of Action

Biopol, also known as polyhydroxyalkanoate (PHA), is a type of biodegradable plastic produced by certain types of bacteria . The primary targets of this compound are the microorganisms that can degrade it, such as bacteria and fungi . These organisms break down this compound into water, carbon dioxide, and biomass .

Mode of Action

This compound interacts with its microbial targets through a process of biodegradation . The microorganisms degrade this compound by secreting enzymes that break down the polymer chains into smaller units, which can then be metabolized by the organisms . This process results in the transformation of this compound into environmentally friendly byproducts .

Biochemical Pathways

The degradation of this compound involves the hydrolysis of its ester groups into carboxyl or hydroxyl groups . This phase enhances the autocatalytic action of the this compound composites, enabling hydrolytic degradation . The biochemical pathways involved in this process are complex and involve a series of enzymatic reactions carried out by the degrading microorganisms .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its environmental kinetics. This compound’s environmental kinetics involve its absorption, distribution, metabolism, and excretion (ADME) in the environment . This compound is distributed in the environment where it is used, and its metabolism occurs through the action of microorganisms that degrade it . The excretion is the release of the degradation products (water, carbon dioxide, and biomass) into the environment .

Result of Action

The result of this compound’s action is the transformation of a synthetic material into natural, environmentally friendly byproducts . Moreover, the degradation products of this compound can be used by other organisms in the ecosystem, contributing to the cycling of nutrients .

Action Environment

The action of this compound is influenced by various environmental factors. The presence of degrading microorganisms is crucial for the degradation of this compound . Factors such as temperature, pH, and moisture can affect the activity of these microorganisms and thus the rate of this compound degradation . Furthermore, the physical form of this compound (e.g., film, particles) can also influence its degradation rate .

Orientations Futures

The rate of development and use of bio-based and biodegradable materials has increased significantly in the last two decades . The 9th International Conference on Bio-based and Biodegradable Polymers (BIOPOL-2024) will be held in Coimbra (Portugal) on 22-24th July 2024 . The conference will bring together activities ranging from basic research to industrial partnerships, including demonstration and assessment of technoeconomic viability beyond the state of the art .

Propriétés

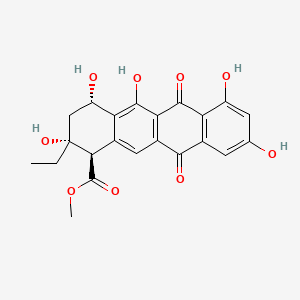

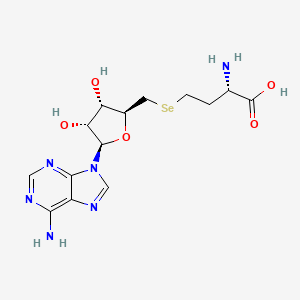

IUPAC Name |

3-hydroxybutanoic acid;3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.C4H8O3/c1-2-4(6)3-5(7)8;1-3(5)2-4(6)7/h4,6H,2-3H2,1H3,(H,7,8);3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPHTVOTTBREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O.CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80181-31-3 | |

| Record name | 3-Hydroxybutyric acid-3-hydroxyvaleric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80181-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80181-31-3 | |

| Record name | Biopol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080181313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 3-hydroxy-, polymer with 3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)